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Compound of Interest

Compound Name:
1-Methyl-5-nitroquinolin-1-ium

iodide

CAS No.: 71636-07-2

Cat. No.: B2516119 Get Quote

Synthesis, Mechanistic Pharmacology, and
Therapeutic Applications
Executive Summary
Nitroquinolinium compounds represent a specialized class of quaternary ammonium salts

derived from the nitroquinoline scaffold. Characterized by a highly electron-deficient

heteroaromatic core, these molecules exhibit a unique "push-pull" electronic character—driven

by the electron-withdrawing nitro group (

) and the positively charged quaternary nitrogen (

). This guide synthesizes the current state of knowledge regarding their synthesis, bioreductive
mechanisms, and dual-use potential as hypoxia-selective anticancer agents and membrane-
disrupting antimicrobials.

Synthetic Architecture and Chemical Properties[1][2][3]
[4][5][6]
The synthesis of nitroquinolinium salts hinges on the nucleophilic attack of the quinoline

nitrogen lone pair upon an electrophilic alkylating agent. However, the presence of the nitro

group—a strong electron-withdrawing group (EWG)—significantly reduces the nucleophilicity of
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the ring nitrogen, often necessitating optimized reaction conditions compared to non-nitrated

quinolines.

1.1 Core Synthetic Pathway: N-Alkylation
The standard route involves the quaternization of a nitroquinoline precursor (e.g., 5-

nitroquinoline or 8-nitroquinoline) with an alkyl halide.

Precursor: 5-Nitroquinoline (synthesized via Skraup reaction involving 3-nitroaniline).

Alkylating Agent: Methyl iodide (MeI) for short-chain studies; Alkyl bromides (

) for lipophilic antimicrobial variants.

Solvent Systems: High dielectric solvents (Acetonitrile, DMF) or refluxing acetone are

preferred to stabilize the transition state and precipitate the ionic product.

1.2 Structural Considerations
Regiochemistry: The position of the nitro group influences reactivity. A nitro group at the 8-

position creates steric hindrance around the nitrogen, often requiring higher reaction

temperatures or sealed-tube conditions compared to the 5-nitro isomer.

Counter-ion Effects: The choice of counter-ion (Iodide, Bromide, Tosylate) affects solubility

and bioavailability. Iodide salts are common synthetic intermediates but may be exchanged

for chlorides to improve aqueous solubility for biological assays.

Mechanistic Pharmacology
The biological activity of nitroquinolinium compounds is multimodal, governed by two distinct

pharmacophores: the redox-active nitro group and the cationic quinolinium headgroup.

2.1 Bioreductive Activation (Hypoxia Targeting)
In hypoxic tumor environments, nitroquinolinium compounds act as prodrugs. The electron-

deficient ring facilitates the reduction of the nitro group by cellular reductases (e.g., DT-

diaphorase, cytochrome P450).

One-Electron Reduction: The
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group accepts an electron to form a nitro-radical anion (

).

Redox Cycling (Normoxia): In normal tissues (high

), the radical transfers the electron to oxygen, generating superoxide (

) and regenerating the parent drug. This "futile cycling" causes oxidative stress but limits
covalent binding.

Bioactivation (Hypoxia): In tumors (low

), the radical is further reduced to a hydroxylamine (

) and eventually an amine. The hydroxylamine species is highly electrophilic and forms
covalent adducts with DNA, triggering apoptosis.

2.2 DNA Intercalation
The planar, aromatic quinolinium system is an effective DNA intercalator. The positive charge

facilitates initial electrostatic attraction to the anionic DNA phosphate backbone, followed by

insertion between base pairs. This distorts the DNA helix, inhibiting replication and

transcription.

2.3 Membrane Disruption (Antimicrobial Mechanism)
For N-alkyl derivatives with long chains (

), the mechanism shifts from DNA targeting to membrane lysis. The "amphiphilic cation"
structure mimics Quaternary Ammonium Compounds (QACs), penetrating bacterial cell walls
and destabilizing the phospholipid bilayer, leading to leakage of cytosolic contents.

Visualization of Signaling & Synthesis
The following diagram illustrates the dual mechanistic pathways (Bioreduction vs. Membrane

Lysis) and the synthetic route.
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Caption: Synthesis and dual-mechanism pathways of nitroquinolinium salts: Bioreductive

activation in tumors vs. membrane disruption in bacteria.
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Therapeutic Applications
4.1 Oncology: Hypoxia-Selective Cytotoxins
Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy.

Nitroquinolinium derivatives exploit this by becoming more toxic in low-oxygen environments.

Key Insight: The quaternary nitrogen increases the electron affinity of the nitro group, raising

the reduction potential (

) compared to neutral nitroquinolines. This makes them more easily reduced by cellular
enzymes, enhancing potency.

4.2 Antimicrobial: Combating MDR Pathogens
With the rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa), cationic amphiphiles are

critical.

SAR Trends:

Chain Length: Activity typically peaks at

alkyl chains. Shorter chains (

) lack hydrophobicity for membrane insertion; longer chains (

) aggregate or are trapped by host proteins.

Charge Density: The permanent positive charge ensures rapid attraction to the negatively

charged bacterial cell envelope.

Experimental Protocols
Protocol A: Synthesis of N-Methyl-5-Nitroquinolinium Iodide
A standardized protocol for generating the core scaffold.

Reagents: 5-Nitroquinoline (1.74 g, 10 mmol), Methyl Iodide (2.84 g, 20 mmol), Anhydrous

Acetone (20 mL).
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Setup: Use a heavy-walled pressure tube or a round-bottom flask with a reflux condenser

and drying tube.

Reaction:

Dissolve 5-nitroquinoline in acetone.

Add methyl iodide (Caution: Carcinogen/Volatile).

Heat at 50°C (sealed tube) or reflux for 12–24 hours. The solution will darken, and a

yellow/orange precipitate will form.

Workup:

Cool to room temperature, then chill in an ice bath to maximize precipitation.

Filter the solid under vacuum.[1]

Wash the cake with cold ether (

) to remove unreacted starting material.

Purification: Recrystallize from ethanol/methanol if necessary.

Validation:

1H NMR (DMSO-d6): Look for the N-methyl singlet at

. Ring protons will shift downfield relative to the precursor.

Protocol B: DNA Binding Assay (UV-Vis Titration)
To quantify the intercalation affinity (

).

Preparation: Prepare a

solution of the nitroquinolinium salt in Tris-HCl buffer (pH 7.4).
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Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution to the compound.

Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red

shift) at

, indicative of intercalation.

Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the binding

constant (

).

Quantitative Data Summary
Table 1: Comparative Activity of Nitroquinolinium Derivatives

Compound
Variant

R-Group (N-
Alkyl)

Primary Target Mechanism Est. MIC/IC50

5-NQ-Me
Methyl (

)
DNA (Tumor)

Intercalation /

Bioreduction (Cancer Lines)

5-NQ-Oct
Octyl (

)
Bacteria (Gram+) Membrane Lysis (S. aureus)

5-NQ-Dec
Decyl (

)
Bacteria (Broad) Membrane Lysis (E. coli)

8-NQ-Me
Methyl (

)
DNA (Tumor)

Sterically

hindered

Intercalation

Lower potency

than 5-NQ

isomer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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